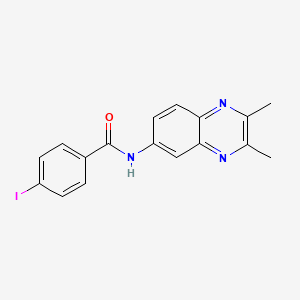

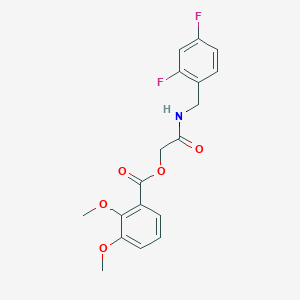

![molecular formula C14H17BrN2O3 B2499995 [2-(Cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 380486-14-6](/img/structure/B2499995.png)

[2-(Cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[2-(Cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Ligand Design and Preorganization

A study by Charbonnière, Weibel, and Ziessel (2002) described ligands bearing a similar structural motif, emphasizing their use in designing preorganized ligands for potential labeling of biological material. Their work demonstrates the transformation of bromo to ester groups, showcasing the chemical versatility and potential applications of such compounds in developing oxophilic and anionic sidearms for ligand design (Charbonnière, Weibel, & Ziessel, 2002).

Electrocatalytic Carboxylation

Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, showcasing a novel procedure for converting CO2 into valuable carboxylic acid derivatives. This research highlights the potential of similar compounds in green chemistry and carbon capture technologies (Feng, Huang, Liu, & Wang, 2010).

Synthesis of Complex Molecules

Marandi (2018) presented a method for synthesizing 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids through a three-component condensation reaction. This showcases the use of [2-(Cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate derivatives in medicinal and biological sciences, highlighting their relevance in synthesizing complex molecules for potential applications in drug discovery and development (Marandi, 2018).

Green Chemistry Applications

Moriyama, Nishinohara, Sugiue, and Togo (2015) developed a methodology for the bromo-cyclization of alkenyl carbonyl compounds using alkali metal reagents in green solvent, emphasizing the application of similar chemical frameworks in promoting sustainable chemistry practices. This research contributes to the development of environmentally friendly synthetic routes, minimizing the generation of hazardous waste (Moriyama, Nishinohara, Sugiue, & Togo, 2015).

Mecanismo De Acción

Target of Action

Similar compounds like 5-bromonicotinamide have been found to interact with gpi-linked nad (p) (+)–arginine adp-ribosyltransferase 1 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include temperature, pH, and the presence of other molecules.

Propiedades

IUPAC Name |

[2-(cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O3/c15-11-6-10(7-16-8-11)14(19)20-9-13(18)17-12-4-2-1-3-5-12/h6-8,12H,1-5,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUYSQIIYLUDIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)COC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320179 |

Source

|

| Record name | [2-(cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24832358 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[2-(Cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

CAS RN |

380486-14-6 |

Source

|

| Record name | [2-(cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

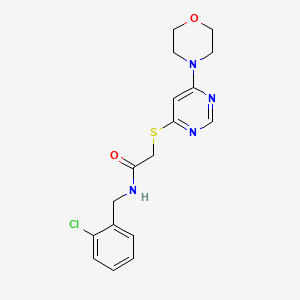

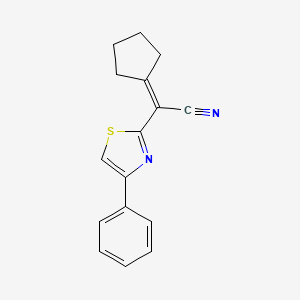

![2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2499917.png)

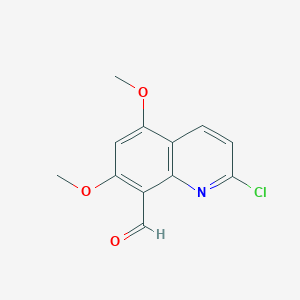

![3-[(1-Ethylcyclobutanecarbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2499919.png)

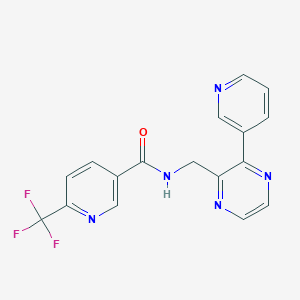

![N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B2499920.png)

![3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499922.png)

![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499926.png)

![1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol](/img/structure/B2499928.png)

![(2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile](/img/structure/B2499930.png)

![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2499931.png)